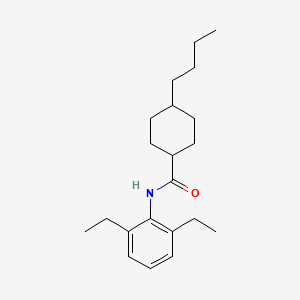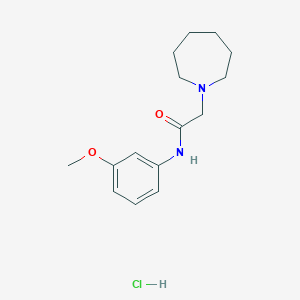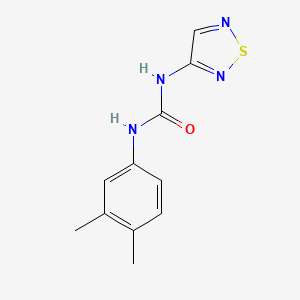
4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide
Overview
Description
4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide, also known as BAY 38-7271, is a chemical compound that has gained significant attention in the scientific research community. This compound has been found to have potential therapeutic applications in a variety of medical fields, including neurology, oncology, and cardiology.
Scientific Research Applications
4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 has been found to have potential therapeutic applications in a variety of medical fields. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 has been found to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In cardiology, it has been shown to have cardioprotective effects and may be useful in the treatment of heart disease.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 is not fully understood, but it is believed to work by targeting the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. 4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 has been found to bind to the CB1 receptor, which is part of the endocannabinoid system, and modulate its activity. This modulation may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve memory and cognitive function, and decrease anxiety and depression-like behaviors. It has also been found to have anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo. These effects make 4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 a promising compound for further scientific research.
Advantages and Limitations for Lab Experiments
4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for scientific research. It has also been found to have low toxicity and few side effects, making it a safe compound to work with. However, there are also limitations to using 4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271. One area of focus is the development of new therapeutic applications for the compound. For example, it may be useful in the treatment of inflammatory diseases such as multiple sclerosis or rheumatoid arthritis. Another area of focus is the development of new compounds that target the endocannabinoid system. 4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide 38-7271 has provided valuable insights into the potential therapeutic applications of this system, and further research may lead to the development of new and more effective treatments for a variety of medical conditions.
properties
IUPAC Name |
4-butyl-N-(2,6-diethylphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO/c1-4-7-9-16-12-14-19(15-13-16)21(23)22-20-17(5-2)10-8-11-18(20)6-3/h8,10-11,16,19H,4-7,9,12-15H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVISXBSVSROQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(C=CC=C2CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(2,6-diethylphenyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4141721.png)

![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)
![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)
![N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4141770.png)
![N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4141776.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)

![methyl 4-[6,7-dimethyl-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4141821.png)
